6-Methoxy-3,4-dihydroquinazolin-2(1H)-one
CAS No.:
Cat. No.: VC16007103
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O2 |
|---|---|
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | 6-methoxy-3,4-dihydro-1H-quinazolin-2-one |
| Standard InChI | InChI=1S/C9H10N2O2/c1-13-7-2-3-8-6(4-7)5-10-9(12)11-8/h2-4H,5H2,1H3,(H2,10,11,12) |
| Standard InChI Key | PZCCEXVZWLTVHH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)NC(=O)NC2 |
Introduction
Structural and Molecular Characteristics of 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one
Core Structure and Substituent Effects
The quinazolinone scaffold consists of a benzene ring fused to a pyrimidin-4(3H)-one moiety. In 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one, the methoxy group (-OCH₃) at position 6 introduces electron-donating effects, influencing the compound’s electronic distribution and reactivity. The dihydro designation indicates partial saturation of the pyrimidine ring, specifically at the 3,4-positions, which reduces aromaticity and enhances conformational flexibility .
The molecular formula is C₉H₁₀N₂O₂, with a molecular weight of 178.19 g/mol. Key physicochemical properties include a polar surface area (PSA) of 61.36 Ų and a calculated logP (octanol-water partition coefficient) of 1.49, suggesting moderate lipophilicity . These properties are critical for predicting bioavailability and membrane permeability in drug design.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry are pivotal for structural elucidation. For related compounds, such as 7-hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one, H NMR spectra reveal aromatic protons at δ 7.43 (H-5) and 6.98 (H-8), alongside a methoxy singlet at δ 3.87 . In the target compound, the absence of a hydroxyl group and the presence of a methoxy substituent would shift these signals slightly, with the aromatic protons expected near δ 7.0–7.5.
Infrared (IR) spectroscopy typically shows stretches for carbonyl (C=O) at ~1650 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ . High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 179.0822 [M+H]⁺ for C₉H₁₀N₂O₂.
Synthetic Approaches to 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one
Cyclocondensation of Anthranilic Acid Derivatives
A common route to quinazolinones involves cyclocondensation of anthranilic acid with aldehydes or ketones. For 6-methoxy derivatives, starting with 5-methoxyanthranilic acid could allow regioselective formation. For example, heating with formamide or urea under acidic conditions yields the dihydroquinazolinone core .
Example Reaction:
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency and yield. A reported protocol for similar compounds uses ethanol as a green solvent, with reaction times reduced from hours to minutes . For instance, 7-hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one was synthesized in 15 minutes at 120°C under microwave conditions .
Post-Functionalization Strategies
The dihydroquinazolinone core permits further derivatization. Alkylation at the N1 position or oxidation to the fully aromatic quinazolinone can modulate bioactivity. For example, introducing a proline moiety via amide coupling enhanced anticancer activity in related compounds .
Biological Activities and Mechanistic Insights
Antimicrobial Properties
Quinazolinones exhibit broad-spectrum antimicrobial activity. While direct data on 6-Methoxy-3,4-dihydroquinazolin-2(1H)-one is scarce, structural analogs disrupt microbial membranes via ion-channel pore formation, a non-receptor-mediated mechanism . This action reduces the likelihood of resistance development, making such compounds promising for multidrug-resistant infections.
Enzyme Modulation and Epigenetic Effects
Quinazolinones interact with enzymes such as histone acetyltransferases and RNA polymerases. For instance, actinoquinazolinone (compound 1) from Streptomyces sp. CNQ-617 suppressed STAT3 phosphorylation in AGS cells . The 6-methoxy variant’s ability to penetrate nuclear membranes and influence epigenetic regulators remains unexplored but plausible given structural similarities.
Applications in Medicinal Chemistry
Lead Optimization
The dihydroquinazolinone scaffold serves as a versatile template for lead optimization. Substitutions at positions 6 and 7 significantly alter bioactivity. For example:
-
6-Methoxy: Enhances lipophilicity and membrane permeability.
-
7-Hydroxy: Introduces hydrogen-bonding capacity for target engagement .
Drug Delivery Systems
Nanoparticle encapsulation could address the compound’s moderate solubility. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been used for sustained release of quinazolinones, improving pharmacokinetic profiles .
Comparative Analysis with Related Quinazolinones
This table underscores the impact of substituent patterns on biological efficacy, highlighting the need for targeted studies on the 6-methoxy variant.
Future Research Directions
Targeted Synthesis and Screening
Efforts should prioritize large-scale synthesis via green chemistry approaches, followed by high-throughput screening against cancer cell lines and microbial panels. Structure-activity relationship (SAR) studies will clarify the role of the methoxy group.
Mechanistic Studies
Advanced techniques like CRISPR-Cas9 gene editing could identify molecular targets. Proteomic profiling of treated cells may reveal interactions with apoptosis regulators (e.g., Bcl-2) or DNA repair enzymes.
Clinical Translation
Preclinical trials assessing toxicity, bioavailability, and efficacy in animal models are essential. Given the compound’s structural simplicity, cost-effective production is feasible, supporting eventual clinical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume